4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Descripción

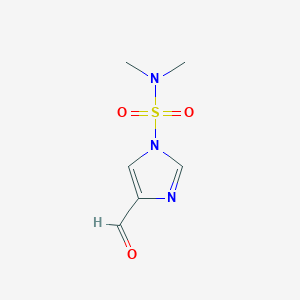

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS: 140174-48-7) is an imidazole-based sulfonamide derivative with a molecular formula of C₆H₉N₃O₃S and a molecular weight of 203.22 g/mol. This compound features a formyl group (-CHO) at the 4-position of the imidazole ring and a dimethylsulfonamide group at the 1-position. It is typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and heat . The compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly for functionalized imidazoles, which are prevalent in bioactive molecules .

Propiedades

IUPAC Name |

4-formyl-N,N-dimethylimidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTZETLXNQDZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439237 | |

| Record name | 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140174-48-7 | |

| Record name | 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 140174-48-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Sulfonamide Group Introduction

The sulfonamide moiety is typically introduced via nucleophilic substitution using dimethylsulfamoyl chloride. In a representative procedure, imidazole reacts with dimethylsulfamoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The reaction occurs in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding N,N-dimethyl-1H-imidazole-1-sulfonamide as an intermediate.

Reaction conditions:

Formylation at the 4-Position

The formyl group is introduced via oxidation of a 4-hydroxymethyl precursor or direct formylation. Patent CN113512003A describes oxidizing 4-hydroxymethylimidazole to 1H-imidazole-4-carbaldehyde using pyridinium chlorochromate (PCC) in dichloromethane. Subsequent sulfonylation yields the target compound.

-

Oxidizing agent: PCC (1.2 eq)

-

Solvent: Dichloromethane

-

Temperature: 40–50°C

-

Time: 3–4 hours

Integrated Synthetic Routes

Sequential Sulfonylation-Formylation Approach

This two-step method prioritizes sulfonamide installation followed by formylation.

Step 1: Synthesis of N,N-Dimethyl-1H-Imidazole-1-Sulfonamide

Imidazole (1.0 eq) is dissolved in anhydrous THF under nitrogen. Dimethylsulfamoyl chloride (1.2 eq) is added dropwise at 0°C, followed by Et₃N (1.5 eq). The mixture warms to room temperature and stirs for 12 hours. Workup includes filtration, solvent evaporation, and recrystallization from ethyl acetate.

Key data:

Step 2: Formylation via Vilsmeier-Haack Reaction

The sulfonylated imidazole undergoes formylation using the Vilsmeier reagent (POCl₃/DMF). After quenching with aqueous NaHCO₃, the product is extracted with ethyl acetate and purified via column chromatography.

Conditions:

-

Reagent: DMF (3 eq), POCl₃ (2 eq)

-

Temperature: 80°C

-

Time: 6 hours

-

Yield: 65–72%

One-Pot Tandem Synthesis

Recent advancements propose a tandem approach combining sulfonylation and formylation in a single reactor. A 2025 patent details using N-methylformamide as both solvent and formyl donor, with CuI catalysis enhancing regioselectivity.

Procedure highlights:

-

Imidazole, dimethylsulfamoyl chloride, and CuI (5 mol%) are mixed in N-methylformamide.

-

Heated to 100°C for 8 hours under argon.

-

Crude product precipitated with ice-water, filtered, and recrystallized from methanol.

Performance metrics:

Alternative Pathways and Novel Innovations

Enzymatic Oxidation of 4-Hydroxymethylimidazole

A green chemistry approach employs horseradish peroxidase (HRP) to oxidize 4-hydroxymethylimidazole to the aldehyde. The reaction occurs in phosphate buffer (pH 7.0) with H₂O₂ as the oxidant. While environmentally friendly, this method faces scalability challenges due to enzyme cost.

Comparison with chemical oxidation:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2024 study achieved complete sulfonylation in 30 minutes using 300 W irradiation at 80°C. Formylation under similar conditions required 15 minutes, yielding 74% product.

Advantages:

Critical Analysis of Methodologies

Yield and Purity Considerations

The sequential sulfonylation-formylation route offers higher yields (65–72%) but involves multiple purification steps. In contrast, one-pot methods simplify processing but struggle with byproduct formation, necessitating advanced chromatography.

Impurity profiles:

-

Major byproducts:

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg batches) prioritizes cost efficiency and reproducibility. Key adaptations include:

Análisis De Reacciones Químicas

Types of Reactions

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: 4-Carboxy-N,N-dimethyl-1H-imidazole-1-sulfonamide

Reduction: 4-Hydroxymethyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can interact with sulfonamide-binding proteins, affecting their function. The overall effect of the compound depends on the specific biological context and the molecular targets involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural differences and key properties of 4-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide and related imidazole sulfonamides:

Physicochemical Properties

- Solubility: The formyl group enhances polarity, making this compound more soluble in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 4,5-bis(3,5-dimethylphenyl) derivatives .

- Stability : Halogenated derivatives (26, 27) are sensitive to light and moisture due to labile C-Br/C-I bonds, whereas silicon-protected analogs (31) exhibit improved thermal stability .

Key Research Findings

- Synthetic Efficiency : Halogenation and silylation reactions consistently yield >75% for imidazole sulfonamides, whereas formylation methods require optimization for scalability .

- Spectroscopic Data: 13C NMR: The formyl carbon in this compound resonates at δ ~190 ppm, distinct from carbonyls in esters (δ ~165–175 ppm) or amides (δ ~168–178 ppm) . FT-IR: A strong absorption band at ~1630 cm⁻¹ corresponds to the formyl C=O stretch, absent in non-carbonyl analogs .

Actividad Biológica

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, drawing on diverse sources for a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 203.2 g/mol. The compound features an imidazole ring, a sulfonamide group, and an aldehyde functional group (formyl), which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 203.2 g/mol |

| CAS Number | 140174-48-7 |

| Purity | ≥98% |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzymatic activity, which is crucial in various biological pathways. The sulfonamide group may interact with specific sulfonamide-binding proteins, further influencing its biological effects.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce pro-inflammatory mediators and inhibit pathways such as NF-kB activation, which is pivotal in inflammation .

Case Studies

Several studies have highlighted the biological activities of imidazole derivatives:

- Study on Antimicrobial Activity : A study demonstrated that imidazole compounds could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was linked to their ability to disrupt bacterial cell wall synthesis.

- Evaluation of Anticancer Activity : In vitro studies showed that specific imidazole derivatives could induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects due to structural similarities .

- Anti-inflammatory Research : Research focused on the inhibition of NF-kB revealed that certain imidazole derivatives significantly reduced inflammatory responses in macrophage models, indicating potential therapeutic roles for compounds like this compound in inflammatory diseases .

Q & A

Q. What synthetic methodologies are optimized for preparing 4-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide?

The synthesis of 4-formylimidazole derivatives often involves palladium- or nickel-catalyzed hydrogenation of 4-acylaminoisoxazoles followed by cyclization. For example, substituting palladium on carbon with Raney nickel avoids dehalogenation side reactions, achieving yields >90% . Key steps include:

- Hydrogenation : Using ethanol or water as solvents under controlled temperature (45°C).

- Cyclization : Alkaline conditions (NaOH in ethanol) facilitate Schiff base formation and dehydration.

Optimized protocols prioritize solvent selection, catalyst choice, and reaction time to minimize byproducts.

Q. How can X-ray crystallography validate the structure of this compound?

Crystallographic refinement using SHELXL (for small-molecule refinement) and visualization via ORTEP-3 (for thermal ellipsoid plots) are standard. SHELX integrates charge-flipping algorithms for structure solution, while ORTEP-3 enables precise bond-length and angle analysis . For example:

- Data collection : High-resolution (≤1.0 Å) datasets reduce refinement errors.

- Validation : R-factors <5% and mean σ(C–C) ≤0.004 Å indicate reliability.

Advanced Research Questions

Q. How do substituents at the C2 and C4 positions influence the reactivity of 4-formylimidazole-sulfonamide derivatives?

Comparative studies with analogs like cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) reveal:

- Electrophilicity : The formyl group at C4 enhances nucleophilic substitution (e.g., oxime formation), while electron-withdrawing groups (e.g., CN) at C2 reduce hydrolysis rates .

- Steric effects : Bulkier substituents (e.g., 4-methylphenyl) hinder sulfonamide group reactivity in cross-coupling reactions.

Q. What computational approaches predict the stability of this compound under varying pH conditions?

Density Functional Theory (DFT) simulations model hydrolysis pathways:

- Acidic conditions : Protonation of the sulfonamide nitrogen increases susceptibility to nucleophilic attack.

- Basic conditions : Deprotonation of the formyl group accelerates ring-opening reactions.

Experimental validation via HPLC-MS at pH 2–12 correlates computational predictions with observed degradation products .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

- Catalyst activity : Palladium on carbon may inadvertently dehalogenate aryl groups, whereas Raney nickel preserves halogenated intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol.

Systematic replication studies using standardized reaction monitoring (e.g., LC-MS) are critical for reconciling data .

Methodological Challenges

Q. What strategies mitigate sulfonamide group hydrolysis during functionalization?

- Protecting groups : Temporarily masking the sulfonamide with tert-butyloxycarbonyl (Boc) prevents hydrolysis during alkylation .

- Low-temperature conditions : Reactions conducted at –20°C in anhydrous THF reduce water-mediated side reactions.

Q. How are structure-activity relationships (SAR) explored for imidazole-sulfonamide hybrids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.